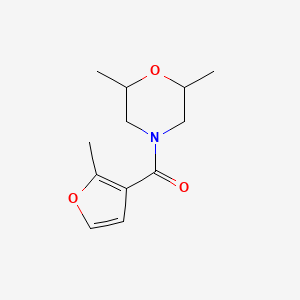![molecular formula C19H24N2OS B5024328 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)
4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DPM-1001 and is a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to target specific pathways that are involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation in various cell types. Additionally, it has been shown to modulate the immune system and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine in lab experiments include its specificity and potency in targeting specific pathways. Additionally, this compound has low toxicity and can be easily synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many future directions for the research and development of 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine. Some of these directions include the identification of new targets for this compound, the optimization of its pharmacokinetics and pharmacodynamics, and the development of new drug formulations. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its specificity and potency in targeting specific pathways make it a valuable tool for scientific research. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine involves the reaction between 3,5-dimethylphenyl isothiocyanate and morpholine in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be purified through various methods such as chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine in scientific research are vast. This compound has shown promising results in the treatment of various diseases such as cancer, neurological disorders, and inflammation.
Eigenschaften
IUPAC Name |
[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-9-14(2)11-17(10-13)21-15(3)12-18(16(21)4)19(23)20-5-7-22-8-6-20/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJGSDOHCJUQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methylthio)phenyl]-N'-1-naphthylurea](/img/structure/B5024269.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide](/img/structure/B5024278.png)
![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B5024293.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![5-isopropyl-3-{1-[3-(4-methoxyphenyl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5024310.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![N-[3-(aminocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5024333.png)
![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B5024346.png)